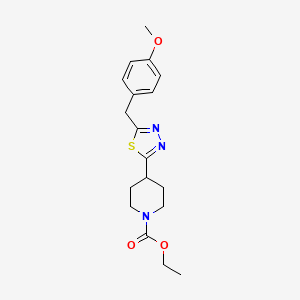

Ethyl 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate

Description

Ethyl 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a piperidine ring. The thiadiazole moiety is substituted at the 5-position with a 4-methoxybenzyl group, while the piperidine nitrogen is functionalized with an ethyl carboxylate ester. This structure combines electron-rich aromaticity (from the methoxybenzyl group) with the conformational flexibility of the piperidine ring, making it a candidate for diverse biological applications, including enzyme inhibition and antimicrobial activity. The compound’s synthesis typically involves cyclization of thiosemicarbazide precursors followed by alkylation or coupling reactions to introduce the piperidine and ester groups .

Properties

IUPAC Name |

ethyl 4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-3-24-18(22)21-10-8-14(9-11-21)17-20-19-16(25-17)12-13-4-6-15(23-2)7-5-13/h4-7,14H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDWWFATDRQBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C2=NN=C(S2)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a 4-methoxybenzyl group. The piperidine ring is introduced through a cyclization reaction, and the final esterification step yields the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

Biological Activities

The compound is primarily recognized for its diverse biological activities, which include:

- Anticancer Properties : The 1,3,4-thiadiazole moiety has been extensively studied for its anticancer effects. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a study found that modifications to the piperidine ring enhanced the antiproliferative activity of thiadiazole derivatives, with some compounds achieving IC50 values as low as 2.32 µg/mL against HepG2 cells .

- Antimicrobial Activity : Thiadiazole derivatives have shown promising results against a variety of microbial strains. They act by disrupting microbial cell walls or inhibiting essential metabolic pathways. A review highlighted that certain 1,3,4-thiadiazole compounds exhibited broad-spectrum antimicrobial properties .

- Anti-inflammatory Effects : Some studies report that these compounds can reduce inflammation markers and may be beneficial in treating inflammatory diseases. The incorporation of specific substituents has been linked to enhanced anti-inflammatory activity.

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in various applications:

- Anticancer Study : In a study evaluating a series of 1,3,4-thiadiazole derivatives for anticancer activity, researchers reported that compounds with specific piperidine substitutions demonstrated enhanced cytotoxicity against multiple cancer cell lines. The structure–activity relationship indicated that substituents significantly influence biological activity .

- Antimicrobial Evaluation : A comprehensive review analyzed various thiadiazole derivatives and their antimicrobial properties. The findings suggested that specific structural modifications could lead to improved efficacy against resistant strains of bacteria and fungi .

Mechanism of Action

The mechanism of action of Ethyl 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiadiazole ring may interact with enzymes involved in metabolic pathways. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives with piperidine or aromatic substituents. Key structural analogues include:

Key Observations :

- Substituent Position: The 5-position of the thiadiazole ring is critical for activity.

- Linker Chemistry : The ethyl carboxylate ester in the target compound may confer metabolic instability compared to the thioether linker in compounds 7a-7l, which are more resistant to hydrolysis .

- Piperidine Functionalization : The N1-carboxylate group in the target compound could reduce basicity versus the N1-piperidinyl ethylthio group in 7a-7l, altering binding interactions with enzymes like acetylcholinesterase (AChE).

Pharmacological Profile

- AChE Inhibition: While compounds 7a-7l exhibit explicit AChE inhibitory activity (IC₅₀ values in low micromolar range) , the target compound’s activity remains unverified. However, the 4-methoxybenzyl group’s electron-donating properties may enhance π-π stacking with AChE’s catalytic site, analogous to donepezil’s methoxy-indanone moiety.

- Antimicrobial Activity : Thiadiazoles with hydrophobic substituents (e.g., 4-methoxybenzyl) often show improved Gram-positive bacterial inhibition compared to unsubstituted analogues.

Physicochemical Properties

- Solubility : The ethyl carboxylate group increases hydrophilicity relative to purely aromatic analogues (e.g., 5-phenyl derivatives), but the 4-methoxybenzyl group may counterbalance this by enhancing logP.

- Stability : Esters are prone to enzymatic hydrolysis in vivo, whereas thioether-linked derivatives (e.g., 7a-7l) exhibit greater metabolic stability .

Biological Activity

Ethyl 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and anticonvulsant research. This article discusses the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), in vitro and in vivo evaluations, and potential mechanisms of action.

- Molecular Formula : C16H21N3O2S

- Molecular Weight : 319.42 g/mol

- CAS Number : 587844-48-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines:

The compound's structure allows it to interact effectively with cellular targets involved in cancer progression. The presence of the piperidine ring enhances lipophilicity, which is crucial for cellular uptake and bioactivity.

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been extensively studied. This compound has shown promising results in various models:

| Model | Dosage (mg/kg) | Protection (%) | Reference |

|---|---|---|---|

| Maximal Electroshock Seizure (MES) | 100 | 66.67 | |

| Pentylenetetrazol (PTZ) | 100 | 80 |

These results indicate that the compound may exert its anticonvulsant effects through modulation of GABAergic pathways and voltage-gated ion channels.

The mechanisms underlying the biological activities of this compound can be attributed to:

- GABA Receptor Modulation : Enhancing GABAergic transmission may contribute to its anticonvulsant effects.

- Ion Channel Interaction : The compound may alter the activity of voltage-gated ion channels, leading to reduced neuronal excitability.

Structure-Activity Relationship (SAR)

The SAR studies emphasize that modifications on the thiadiazole scaffold significantly influence biological activity. For instance:

- Substituents on the piperidine ring enhance lipophilicity and cytotoxicity.

- The position and nature of functional groups on the thiadiazole ring are critical for optimizing anticancer activity.

Case Studies

Several studies have synthesized derivatives of thiadiazole and evaluated their biological activities:

- Aliyu et al. (2021) investigated a series of thiadiazole derivatives for anticonvulsant activity using MES and PTZ models. Their findings indicated a strong correlation between lipophilicity and anticonvulsant efficacy.

- Dawood et al. (2013) reported the synthesis of new pyrazole-based thiadiazoles with significant anticancer activity against HepG2 and MCF7 cell lines.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of a 1,3,4-thiadiazole intermediate. For example, the 4-methoxybenzyl group is introduced via alkylation or coupling reactions, followed by piperidine ring functionalization. Optimizing reaction conditions (e.g., using catalysts like Pd/C for coupling, solvents like DMF or THF, and temperatures between 60–100°C) can improve yields. Post-synthetic purification via column chromatography or recrystallization ensures purity >95% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodological Answer :

- 1H/13C-NMR : Key signals include the ethyl ester group (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2), the piperidine ring protons (δ ~2.5–3.5 ppm), and aromatic protons from the 4-methoxybenzyl moiety (δ ~6.8–7.2 ppm) .

- FTIR : Stretching vibrations for C=O (ester, ~1720 cm⁻¹), C-S (thiadiazole, ~650 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the molecular formula C19H23N3O3S (MW: 389.47 g/mol) .

Q. What are common impurities in the synthesis of this compound, and how can they be resolved?

- Methodological Answer : Impurities often arise from incomplete thiadiazole ring formation or residual alkylating agents. Techniques like HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) identify byproducts. Recrystallization in ethanol or methanol removes polar impurities, while preparative HPLC isolates non-polar derivatives .

Advanced Research Questions

Q. How does the 4-methoxybenzyl substituent influence the compound’s biological activity compared to analogs with other aryl groups?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate that the 4-methoxy group enhances lipophilicity and membrane permeability, critical for CNS-targeting applications. Replacements with electron-withdrawing groups (e.g., nitro) reduce bioavailability, while bulkier groups (e.g., 3,4-dimethoxy) may sterically hinder target binding. Computational docking (using AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) validate these effects .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer activity)?

- Methodological Answer : Contradictions often stem from assay conditions (e.g., bacterial strain specificity, cancer cell line variability). Standardized protocols (CLSI for antimicrobials, NCI-60 panel for oncology) reduce variability. Dose-response curves (IC50/EC50 comparisons) and mechanistic studies (e.g., efflux pump inhibition assays) clarify primary vs. secondary effects .

Q. How can computational modeling predict metabolic pathways and toxicity profiles for this compound?

- Methodological Answer : Tools like SwissADME predict Phase I metabolism (e.g., ester hydrolysis to carboxylic acid) and Phase II conjugations. Toxicity risks (e.g., hepatotoxicity) are assessed via ProTox-II, which flags structural alerts like thiadiazole-related mutagenicity. MD simulations (GROMACS) model interactions with CYP450 enzymes to validate predictions .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer :

- Solubility : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve aqueous solubility.

- Stability : pH adjustments (buffered solutions at pH 6–7) prevent ester hydrolysis. Lyophilization enhances long-term storage stability .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.